4-(4-Heptylphenyl)benzoic Acid
Overview
Description
4-(4-Heptylphenyl)benzoic Acid, also known as 4-Heptylbiphenyl-4’-carboxylic Acid, is an organic compound with the molecular formula C20H24O2 and a molecular weight of 296.41 g/mol . This compound is characterized by its structure, which consists of two aromatic rings connected by a carboxylic acid group. One of the rings is a simple benzene ring, while the other is a substituted benzene ring with a heptyl group (a seven-carbon chain) attached to the fourth position.
Mechanism of Action
Target of Action
This compound is primarily used for laboratory research purposes .
Mode of Action
It’s worth noting that the compound is a derivative of polyvinylpyrrolidone (pvp), which is an amphiphile, meaning it has both hydrophilic and hydrophobic properties .
Biochemical Pathways
Its parent compound, pvp, has been used experimentally to create nanowires with directional response time .
Preparation Methods
4-(4-Heptylphenyl)benzoic Acid can be synthesized through various methods, including:
Reaction of Benzoic Acid and 4-Heptylphenyl Lithium: This method involves the reaction of benzoic acid with 4-heptylphenyl lithium, followed by hydrolysis.
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a phenylboronic acid with a corresponding haloaromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Acylation Reaction: This method involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
4-(4-Heptylphenyl)benzoic Acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.
Decarboxylation: Under strong heating conditions, the carboxylic acid group might undergo decarboxylation to release carbon dioxide and form a ketone.
Common reagents and conditions used in these reactions include:
Acidic Conditions: For esterification reactions.
Strong Heating: For decarboxylation reactions.
Major products formed from these reactions include esters and ketones.
Scientific Research Applications
Liquid Crystals: Due to its elongated structure and potential for self-assembly, 4-(4-Heptylphenyl)benzoic Acid has been investigated as a component in liquid crystal materials.
Chemical Research: The compound can be used as a reagent, catalyst, and intermediate in various chemical reactions.
Proteomics Research: It is used as a biochemical for proteomics research.
Comparison with Similar Compounds
4-(4-Heptylphenyl)benzoic Acid can be compared with other similar compounds, such as:
4-(4’-N-Heptylphenyl)Benzoic Acid: Similar in structure but may have different substituents on the aromatic rings.
4-Heptylbiphenyl-4’-carboxylic Acid: Another name for this compound.
Properties
IUPAC Name |
4-(4-heptylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROSBHWACAQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974132 | |
Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58573-94-7, 92758-27-5 | |
Record name | 4′-Heptylbiphenyl-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58573-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-heptyl-, 4-(2-methylbutyl)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092758275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Heptylphenyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(4-Heptylphenyl)benzoic acid interact with surfaces to induce liquid crystal alignment?
A: this compound molecules can spontaneously self-assemble on surfaces like indium tin oxide (ITO) through hydrogen bonding. [, , ] This creates an ultrathin layer with the alkyl chains of the molecules oriented outwards. These chains then interact with liquid crystal molecules, promoting their alignment in a homeotropic (perpendicular to the surface) orientation. [, ]
Q2: What are the advantages of using this compound compared to conventional polyimide alignment layers?
A2: this compound offers several advantages over polyimide:
- Simplified fabrication: It can be directly incorporated into the liquid crystal mixture, enabling in situ self-assembly without requiring separate coating or deposition steps. [, , ]
- Faster switching speeds: The less rigid nature of the self-assembled layer compared to polyimide results in faster switching times for the liquid crystal molecules. [, ]
- Cost-effectiveness: The simplified processing and potential for lower material consumption can lead to cost reductions. []
Q3: Can the alignment properties of this compound be further enhanced or modified?
A3: Yes, research shows that combining this compound with other materials can improve its performance:
- UV-curable acrylate monomers: Adding 2-carboxyethyl acrylate enables further manipulation of the alignment layer through UV irradiation, potentially creating pre-tilt in the liquid crystal molecules for faster switching speeds. []
- Polyimide blends: this compound can be incorporated into polyimide matrices through hydrogen bonding, forming comb-like structures. This enhances the homeotropic alignment properties and electro-optical performance of the resulting material. []
- Silver nanowire networks: Combining this compound with silver nanowire electrodes has proven successful in achieving vertical alignment without a separate polyimide layer, opening possibilities for flexible display applications. []
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